Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate
Description
Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butylphenyl group and two chlorine atoms attached to the benzoate moiety
Properties
IUPAC Name |
methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2O3/c1-19(2,3)14-7-5-12(6-8-14)11-24-17-15(20)9-13(10-16(17)21)18(22)23-4/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSMXTPDHRJKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate typically involves the esterification of 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoic acid.
Reduction: 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate involves its interaction with specific molecular targets. The tert-butylphenyl group and dichlorobenzoate moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(4-tert-butylphenyl)methoxy]benzoate: Similar structure but lacks the chlorine atoms.
Methyl 4-tert-butylbenzoate: Contains the tert-butyl group but lacks the methoxy and chlorine substituents.
Uniqueness
Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate is unique due to the presence of both the tert-butylphenyl group and the dichlorobenzoate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate is a synthetic organic compound with potential biological activities that warrant detailed exploration. This article examines its biological activity, synthesis, and potential applications in various fields, including medicinal chemistry and biochemistry.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Molecular Formula : C19H20Cl2O3
- CAS Number : 866153-31-3
- Functional Groups : Contains a tert-butyl group, methoxy group, and dichlorobenzoate moiety.
The presence of these functional groups contributes to its distinctive chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the esterification of 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions are generally optimized for maximum yield and purity.
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets within biological systems. The tert-butylphenyl group and dichlorobenzoate moiety may interact with various enzymes or receptors, modulating biological pathways. However, detailed studies are required to elucidate the precise mechanisms involved.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related dichlorobenzoic acid derivatives possess activity against Gram-positive and Gram-negative bacteria as well as fungi .
| Compound | Target Organisms | Activity |
|---|---|---|
| Methyl 3,5-dichlorobenzoate | Staphylococcus aureus | Moderate |
| Methyl 3,5-dichlorobenzoate | Escherichia coli | Moderate |
| Methyl 3,5-dichlorobenzoate | Candida albicans | Low |
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of similar compounds on cancer cell lines have shown promising results. For example, derivatives of dichlorobenzoates have been tested against various cancer cell lines with varying degrees of effectiveness .
Case Studies
- Case Study on Antimicrobial Activity : A study conducted on a series of dichlorobenzoic acid derivatives demonstrated that modifications in the structure significantly influenced their antimicrobial potency. The presence of bulky groups like tert-butyl enhanced activity against certain bacterial strains .
- Case Study on Cytotoxicity : Another investigation highlighted the cytotoxic effects of benzoate derivatives on breast cancer cell lines. The study concluded that structural variations could lead to increased selectivity towards cancer cells while minimizing toxicity to normal cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. A common precursor, methyl 3,5-dichloro-4-hydroxybenzoate, undergoes alkylation with 4-(tert-butyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The reaction is monitored by TLC, and purification is achieved via silica gel chromatography (eluent: 0–10% EtOAc/hexane). Yield optimization requires stoichiometric control (1:1.5 molar ratio of precursor to alkylating agent) and extended reaction times (18–24 hours) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., tert-butyl singlet at δ ~1.3 ppm, aromatic protons at δ ~7.5–8.0 ppm) .
- IR : Key peaks include ester C=O (~1720 cm⁻¹) and aryl ether C-O (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₁Cl₂O₃: 403.07) .
Q. What are the solubility and stability profiles of this compound?
- Methodological Answer :
- Solubility : Highly soluble in DCM, DMF, and THF; sparingly soluble in water. Solubility in methanol is moderate (~20 mg/mL at 25°C) .
- Stability : Stable at room temperature in inert atmospheres. Hydrolysis occurs under strongly acidic/basic conditions (e.g., >1 M HCl/NaOH at 60°C), releasing 3,5-dichloro-4-hydroxybenzoic acid .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer :
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems .
- Temperature Control : Maintain reaction temperatures at 50–60°C to balance reactivity and side-product formation .
- Purification : Replace silica gel with preparative HPLC for >95% purity in multi-gram batches .
Q. What analytical challenges arise due to the compound’s substituents, and how are they addressed?
- Methodological Answer :
- Chlorine Interference : High chlorine content complicates GC-MS analysis; use LC-MS with electrospray ionization (ESI) for better sensitivity .
- Matrix Effects : Solid-phase extraction (SPE) with Oasis HLB cartridges minimizes interference in environmental samples (recovery: 85–95%) .
- Quantification : Internal standards (e.g., deuterated analogs) correct for ionization variability .
Q. What microbial degradation pathways are plausible for this compound?
- Methodological Answer :
- Bacterial Metabolism : Pseudomonas spp. (e.g., strain WR912) degrade chlorobenzoates via ortho-cleavage pathways. Incubate the compound with chlorobenzoate-induced cells and monitor chloride release (stoichiometric elimination expected) .
- Enzyme Assays : Cell-free extracts can be tested for dihydrodiol dehydrogenase and catechol 1,2-dioxygenase activity using UV-Vis spectroscopy (λ = 260 nm for cis,cis-muconate) .
Q. How does the tert-butylphenyl methoxy group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The bulky tert-butyl group hinders Suzuki-Miyaura coupling at the 4-position. Use Pd(OAc)₂/XPhos catalysts at elevated temperatures (80°C) to overcome steric hindrance .
- Directing Effects : The methoxy group acts as a weak ortho-director in electrophilic substitution, favoring halogenation at the 2- and 6-positions .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Replace tert-butyl with smaller alkyl groups (e.g., methyl, isopropyl) to assess steric effects on bioactivity .
- Biological Assays : Test analogs in vitro against cancer cell lines (e.g., MCF-7) using MTT assays. Compare IC₅₀ values to correlate substituent size with cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
